molecular formula C10H9BrO2 B3043818 (E)-Methyl 3-(2-bromophenyl)acrylate CAS No. 92991-89-4

(E)-Methyl 3-(2-bromophenyl)acrylate

Cat. No. B3043818
CAS RN: 92991-89-4
M. Wt: 241.08 g/mol
InChI Key: YIHZPTVKKKVMHT-VOTSOKGWSA-N
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Description

(E)-Methyl 3-(2-bromophenyl)acrylate (MBA), also known as 2-bromo-3-methylacrylate, is a brominated acrylate ester that is commonly used in the synthesis of various materials. It is one of the most widely used brominated acrylates, due to its unique properties and its ability to be used in a wide range of applications.

Scientific Research Applications

  • Antioxidant Activity and Medicinal Chemistry : A study by Kushnir et al. (2015) used a derivative of (E)-Methyl 3-(2-bromophenyl)acrylate in synthesizing quaternary ammonium salts. These compounds exhibited high inhibitory activity against superoxide generation in mitochondria, both in liver and tumor tissues in rats. This finding indicates potential applications in developing treatments for diseases associated with oxidative stress (Kushnir et al., 2015).

  • Cancer Research : Rodrigues et al. (2012) studied a series of quinolinyl acrylate derivatives, which showed significant inhibitory effects on prostate cancer cells' viability, adhesion, migration, invasion, and neoangiogenesis. This research suggests the potential of (E)-Methyl 3-(2-bromophenyl)acrylate derivatives in developing anti-cancer therapies (Rodrigues et al., 2012).

  • Environmental Applications : A study by Wu et al. (2016) investigated the removal of methyl acrylate waste gas using a biotrickling filter. This study is relevant as (E)-Methyl 3-(2-bromophenyl)acrylate is chemically similar to methyl acrylate, and such filters could potentially be applied for its waste gas treatment as well (Wu et al., 2016).

  • Polymer Science : Research on radical polymerization and copolymerization of various methyl acrylates, as detailed by Kobatake et al. (1995), provides insights into the polymerization behaviors of (E)-Methyl 3-(2-bromophenyl)acrylate. This is important for understanding its use in the synthesis of new polymers (Kobatake et al., 1995).

  • Material Science : In a study by Liu et al. (2016), the reaction mechanism of a similar compound, (E)‐methyl 3‐(2‐aminophenyl)acrylate, was investigated. This research provides valuable insights into the chemical behavior of (E)-Methyl 3-(2-bromophenyl)acrylate, which could be crucial for developing new materials (Liu et al., 2016).

properties

IUPAC Name

methyl (E)-3-(2-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZPTVKKKVMHT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-bromophenyl)acrylate

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Esterification of 2-bromocinnamic acid (10.0 g) with methyl iodide (9.4 g) as described in Example 1 gave the title compound as an oil which was purified by chromatography on silica eluting with chloroform in quantitative yield. υmax (film) 1725, 1640, 1470, 1440 cm-1, δ(CDCl3) 3.79 (3H, s, CH3), 6.30 (1H, d, J 16 Hz, C=CHCO2), 7.19 (2H, complex m), 7.50 (2H, complex m), 7.97 (1H, d, J 16 Hz, ArCH=C).
Quantity
10 g
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9.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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